2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide
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Overview
Description
2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoyl chloride with 4-piperidin-1-ylbenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide core or piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure with a piperidine ring attached to a benzamide core.
2-methylbenzamide: Lacks the piperidine substituent but shares the benzamide core.
4-piperidin-1-ylbenzaldehyde: Contains the piperidine ring and benzaldehyde group but lacks the benzamide core.
Uniqueness
2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C21H25N3O/c1-16-8-4-5-9-20(16)21(25)23-22-17(2)18-10-12-19(13-11-18)24-14-6-3-7-15-24/h4-5,8-13H,3,6-7,14-15H2,1-2H3,(H,23,25)/b22-17+ |
InChI Key |
YLNIXSJJXBCMMN-OQKWZONESA-N |
SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)N3CCCCC3 |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3CCCCC3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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